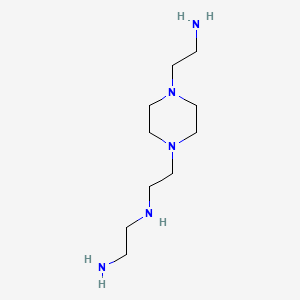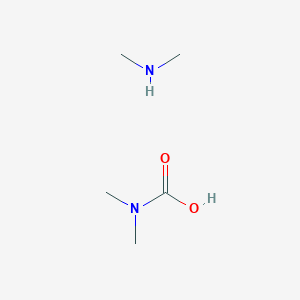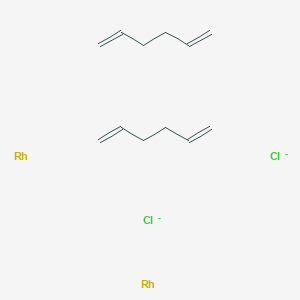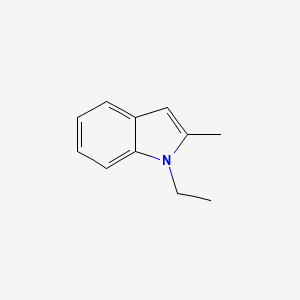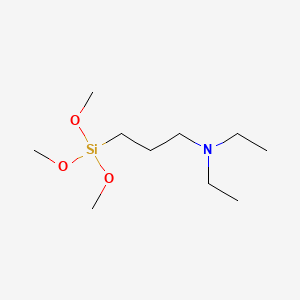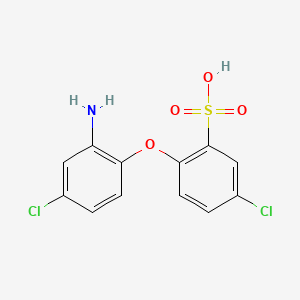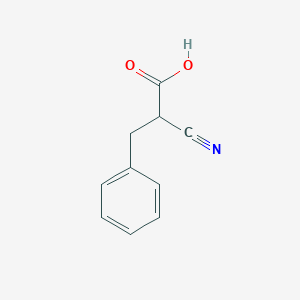
2-Cyano-3-phenylpropionic acid
概要
説明
2-Cyano-3-phenylpropionic acid is a chemical compound with the CAS Number: 5331-42-0 and a molecular weight of 175.19 . It is a solid at room temperature .
Synthesis Analysis
A preparation method for 2-phenylpropionic acid, which could potentially be adapted for the synthesis of 2-Cyano-3-phenylpropionic acid, has been disclosed in a patent . The method involves a 2-phenyl-2-cyano methyl propionate preparation stage, a 2-phenyl propionitrile preparation stage, and a 2-phenylpropionic acid preparation stage .Molecular Structure Analysis
The linear formula of 2-Cyano-3-phenylpropionic acid is C10H9NO2 . The SMILES string representation is OC(=O)C(Cc1ccccc1)C#N .Physical And Chemical Properties Analysis
2-Cyano-3-phenylpropionic acid is a solid at room temperature .科学的研究の応用
Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSCs)
2-Cyano-3-phenylpropionic acid derivatives, particularly those with a diphenylamino group, are significant in the field of renewable energy. They are used as dyes in DSSCs due to their excellent optoelectronic properties . These compounds have been studied for their structural, optoelectronic, and thermodynamic properties, which are crucial for the efficiency of solar cells.
Proteomics Research
In the domain of proteomics, 2-Cyano-3-phenylpropionic acid is utilized for research purposes. It is not intended for diagnostic or therapeutic use but serves as a vital compound in understanding protein functions and interactions .
Material Science
This compound is also relevant in material science, where it is used for the synthesis of various materials. Its solid form and stability at room temperature make it suitable for handling and storage in material synthesis processes .
Environmental Science
In environmental science, derivatives of 2-Cyano-3-phenylpropionic acid are explored for their potential to reduce the environmental footprint of plastic production. Cyanobacteria can produce polyhydroxyalkanoates (PHAs) from CO2 and sunlight, and supplementing precursors like 2-Cyano-3-phenylpropionic acid can lead to customizable properties of bioplastics .
Biochemistry and Gut-Microbiota Research
Biochemically, 3-phenylpropionic acid, a derivative of 2-Cyano-3-phenylpropionic acid, is produced by gut microbiota and has been shown to promote myotube hypertrophy and improve intestinal epithelial barrier function. This highlights its role in the gut-muscle axis and its potential therapeutic applications .
Industrial Applications
Industrially, 2-Cyano-3-phenylpropionic acid is available for various applications, including the synthesis of more complex organic compounds. It is provided with safety data sheets and certificates of analysis, ensuring its proper use in industrial settings .
Safety and Hazards
作用機序
Target of Action
It is known to be used for proteomics research , indicating that it may interact with proteins or enzymes in the body.
Biochemical Pathways
For instance, 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, has been found to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (AhR) signaling pathway . It also promotes myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Result of Action
Related compounds such as 3-phenylpropionic acid have been shown to enhance intestinal epithelial barrier function and promote myotube hypertrophy .
特性
IUPAC Name |
2-cyano-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDROJPHCZDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277418, DTXSID10901630 | |
| Record name | 2-Cyano-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_763 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-phenylpropionic acid | |
CAS RN |
5331-42-0 | |
| Record name | 2-CYANO-3-PHENYLPROPANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile as described in the research?
A1: The research details the synthesis of 3-benzo[1,3]dioxol-5-yl-3-phenylpropanenitrile, a derivative of 2-cyano-3-phenylpropionic acid, as a potential antibacterial agent. [] The study highlights a specific synthetic route involving the condensation of 3-benzo[1,3]dioxol-5-yl-2-cyanoacrylic acid ethyl ester with phenylmagneziumbromide, followed by decarboxylation. This method is significant because it offers a pathway to synthesize a novel compound with potential pharmaceutical applications. Further research is needed to fully understand its antibacterial activity and potential for development into a therapeutic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





